4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine
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Overview
Description
4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine is a heterocyclic compound that features both a morpholine ring and an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring, followed by nucleophilic substitution to introduce the morpholine moiety . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide (NaOH) at ambient temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and safety considerations. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions could introduce various alkyl or acyl groups to the morpholine ring .
Scientific Research Applications
4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects . The morpholine ring may enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)aniline
- 2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine hydrochloride
- (5-Methyl-1,3,4-oxadiazol-2-yl)methanol
Uniqueness
4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)morpholine is unique due to the combination of the oxadiazole and morpholine rings. This dual functionality provides a versatile scaffold for chemical modifications, enhancing its potential in drug development and other applications. The presence of the oxadiazole ring imparts specific chemical properties, such as stability and reactivity, which are not found in many other heterocyclic compounds .
Properties
IUPAC Name |
4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-7-9-8(13-10-7)6-11-2-4-12-5-3-11/h2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYHCRRANDITHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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